molecular formula C9H7F3O2S B1310588 2-methylthio-4-trifluoromethylbenzoic acid CAS No. 142994-05-6

2-methylthio-4-trifluoromethylbenzoic acid

Cat. No.: B1310588
CAS No.: 142994-05-6
M. Wt: 236.21 g/mol
InChI Key: VAFHTUOXGAZOQY-UHFFFAOYSA-N
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Description

2-methylthio-4-trifluoromethylbenzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a methylthio group at the 2-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol (CH3SH) or its derivatives .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by functional group transformations. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- is largely dependent on its functional groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the methylthio group can participate in various biochemical interactions. These properties make the compound a valuable scaffold for drug design and development .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 2-methylthio-4-trifluoromethylbenzoic acid stands out due to the combined presence of both the trifluoromethyl and methylthio groups, which impart unique chemical and biological properties. This combination can enhance the compound’s stability, lipophilicity, and potential for diverse applications in various fields .

Properties

IUPAC Name

2-methylsulfanyl-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFHTUOXGAZOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888978
Record name Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-
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Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-
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CAS No.

142994-05-6
Record name 2-(Methylthio)-4-(trifluoromethyl)benzoic acid
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Record name Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-
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Record name Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-
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Record name Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-
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Record name 2-methylthio-4-(trifluoromethyl) benzoic acid
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Synthesis routes and methods I

Procedure details

n-Butyllithium (2.5M in hexane, 25 ml) was added under an inert atmosphere to a stirred solution of 4-bromo-3-(methylsulphenyl)benzotrifluoride (16.4 g) in ether maintaining the temperature below -70° C. for 2 hours. The mixture was poured onto solid carbon dioxide pellets, stirred for 10 rains and aqueous hydrochloric acid added. The layers were separated and the aqueous layer was extracted with ether. The combined organic layers were washed with water, dried (MgSO4) and filtered. The filtrate was evaporated and the residue was triturated with cyclohexane and filtered to give 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid (12.4 g) as a white solid NMR (CDCl3 +DMSO-d6): 2.45 (s,3H), 7.2(d,1H), 7.3(s,1H), 8.0(d,1H), 10.7-11(bs,1H).
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Synthesis routes and methods II

Procedure details

The title compound, white solid, MS: m/e=235.0 [(M−H)−], was prepared in accordance with the general method of intermediate E from 4-(trifluoromethyl)benzoic acid and dimethyl disulfide.
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